molecular formula C12H17BrN2O2 B2900775 tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate CAS No. 2166911-86-8

tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate

Cat. No.: B2900775
CAS No.: 2166911-86-8
M. Wt: 301.184
InChI Key: XWYDKTVXCRLWLK-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-amino-6-bromophenyl)methyl]carbamate: is a chemical compound with the molecular formula C12H17BrN2O2 and a molecular weight of 301.18 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

tert-Butyl N-[(2-amino-6-bromophenyl)methyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts , bases like cesium carbonate , and solvents such as 1,4-dioxane . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-[(2-amino-6-bromophenyl)methyl]carbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

tert-Butyl N-[(2-amino-6-bromophenyl)methyl]carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15-7-8-9(13)5-4-6-10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYDKTVXCRLWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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